molecular formula C24H20BrN3O3S B2729188 N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 899783-47-2

N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2729188
CAS RN: 899783-47-2
M. Wt: 510.41
InChI Key: BLDRUNGGMFYBCA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H20BrN3O3S and its molecular weight is 510.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Kerru et al. (2019) reported on the synthesis of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, demonstrating their in vitro antimicrobial activity. These compounds, including variants of N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide, showed potency against bacteria like E. coli and B. subtilis, as well as fungi like A. flavus and C. albicans (Kerru et al., 2019).

Antitumor and Antifungal Potency

Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which included compounds structurally related to the queried chemical. These compounds displayed notable anticancer and anti-5-lipoxygenase activities, indicating potential in antitumor applications (Rahmouni et al., 2016).

Histone Deacetylase Inhibition

Zhou et al. (2008) explored compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, showing their role as histone deacetylase inhibitors, which is critical for cancer treatment. These inhibitors block cancer cell proliferation and induce apoptosis, highlighting their significance in scientific research (Zhou et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-bromobenzoyl chloride with 2-amino-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one followed by acetylation of the resulting intermediate.", "Starting Materials": [ "4-bromobenzoyl chloride", "2-amino-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one", "Acetic anhydride", "Triethylamine", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 2-amino-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one in the presence of triethylamine and chloroform to form N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide intermediate.", "Step 2: The intermediate is then acetylated using acetic anhydride in the presence of sodium bicarbonate and water to yield the final product, N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS RN

899783-47-2

Product Name

N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C24H20BrN3O3S

Molecular Weight

510.41

IUPAC Name

N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C24H20BrN3O3S/c25-15-10-12-16(13-11-15)26-20(29)14-27-23-21(18-8-4-5-9-19(18)32-23)22(30)28(24(27)31)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29)

InChI Key

BLDRUNGGMFYBCA-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

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